5-Bromo-N-[2-(2-furoylamino)-1,3-benzothiazol-6-yl]-2-furamide
5-Bromo-N-[2-(2-furoylamino)-1,3-benzothiazol-6-yl]-2-furamide
Brand Name:
Vulcanchem
CAS No.:
921043-06-3
VCID:
VC0370407
InChI:
InChI=1S/C17H10BrN3O4S/c18-14-6-5-12(25-14)16(23)19-9-3-4-10-13(8-9)26-17(20-10)21-15(22)11-2-1-7-24-11/h1-8H,(H,19,23)(H,20,21,22)
SMILES:
C1=COC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(O4)Br
Molecular Formula:
C17H10BrN3O4S
Molecular Weight:
432.2g/mol
5-Bromo-N-[2-(2-furoylamino)-1,3-benzothiazol-6-yl]-2-furamide
CAS No.: 921043-06-3
Main Products
VCID: VC0370407
Molecular Formula: C17H10BrN3O4S
Molecular Weight: 432.2g/mol
CAS No. | 921043-06-3 |
---|---|
Product Name | 5-Bromo-N-[2-(2-furoylamino)-1,3-benzothiazol-6-yl]-2-furamide |
Molecular Formula | C17H10BrN3O4S |
Molecular Weight | 432.2g/mol |
IUPAC Name | 5-bromo-N-[2-(furan-2-carbonylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide |
Standard InChI | InChI=1S/C17H10BrN3O4S/c18-14-6-5-12(25-14)16(23)19-9-3-4-10-13(8-9)26-17(20-10)21-15(22)11-2-1-7-24-11/h1-8H,(H,19,23)(H,20,21,22) |
Standard InChIKey | DAKPIZJBMHTCKD-UHFFFAOYSA-N |
SMILES | C1=COC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(O4)Br |
Canonical SMILES | C1=COC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(O4)Br |
PubChem Compound | 16418254 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume